Dihydroobionin B

HIV-1 Integrase Natural Product Inhibitor Enzymatic Assay

HIV-1 integrase research is often constrained by inhibitors that exhibit cytotoxicity at effective concentrations, complicating dose-response interpretation. Dihydroobionin B addresses this with sub-micromolar potency (IC50 0.44 μM) and no significant cytotoxicity, enabling cleaner enzymatic assays at lower working concentrations. • Quantitative QC via specific rotation: [α]20D +1080 (c 0.056, CHCl3) • Absolute configuration rigorously established by ECD spectral analysis & DFT calculations • Isolated from Pseudocoleophoma sp. KT4119, a freshwater fungus from Kochi Prefecture, Japan

Molecular Formula C21H26O5
Molecular Weight 358.4 g/mol
Cat. No. B12389680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroobionin B
Molecular FormulaC21H26O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCCCCCCCC1CC2=CC3=C(C(=C2CO1)O)C(=O)C(=O)C(=C3)OC
InChIInChI=1S/C21H26O5/c1-3-4-5-6-7-8-15-10-13-9-14-11-17(25-2)20(23)21(24)18(14)19(22)16(13)12-26-15/h9,11,15,22H,3-8,10,12H2,1-2H3/t15-/m0/s1
InChIKeyHNPRLKMQWXHCDF-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroobionin B: A Chiral HIV-1 Integrase Inhibitor with Extraordinary Specific Rotation for Natural Product Research


Dihydroobionin B (C21H26O5, MW 358.43) is a chiral naphthoquinone derivative isolated from the freshwater fungus Pseudocoleophoma sp. KT4119, collected from a submerged wood block in Kochi Prefecture, Japan [1]. The compound is a structural congener of known obionin B and acts as a potent inhibitor of HIV type 1 integrase (IC50 = 0.44 μM) without significant cytotoxicity [1]. Notably, Dihydroobionin B exhibits an extraordinarily large specific rotation [[α]20D +1080 (c 0.056, CHCl3)], verified by DFT calculations, which serves as a distinctive physicochemical fingerprint [1]. The absolute configuration was rigorously established via electronic circular dichroism (ECD) spectral analysis [1].

Why Dihydroobionin B Cannot Be Substituted with Generic Obionin B or Other Natural HIV-1 Integrase Inhibitors


Despite sharing a core naphthoquinone scaffold, the close structural analog obionin B is not reported to inhibit HIV-1 integrase; instead, it displays broad cytotoxicity against cancer cell lines with IC50 values ranging from 3.1 to 13.2 μM [1]. Furthermore, many natural product HIV-1 integrase inhibitors exhibit higher IC50 values, such as integracide B (4.8–15 μM) and spiroketal SPK3 (1.46 μM), limiting their utility in enzymatic assays [2][3]. Dihydroobionin B's sub-micromolar potency (0.44 μM) combined with an apparent lack of cytotoxicity differentiates it as a more selective and potent research tool for integrase-targeted investigations [4].

Quantitative Differentiation of Dihydroobionin B: Potency, Selectivity, and Physicochemical Uniqueness Relative to Key Comparators


Dihydroobionin B Exhibits Sub-Micromolar HIV-1 Integrase Inhibition (IC50 0.44 μM), Outperforming Several Natural Product Inhibitors by 3- to >100-Fold

Dihydroobionin B potently inhibits HIV-1 integrase with an IC50 of 0.44 μM in a biochemical assay [1]. In contrast, other natural product integrase inhibitors show significantly higher IC50 values: integracide B ranges from 4.8 to 15 μM [2], the spiroketal SPK3 exhibits an IC50 of 1.46 μM [3], hernandonine has an IC50 of 16.3 μM, laurolistine 7.7 μM, and myricetin 3.15 μM [4][5]. The observed potency of Dihydroobionin B is approximately 3-fold to >100-fold lower than these comparators.

HIV-1 Integrase Natural Product Inhibitor Enzymatic Assay

Dihydroobionin B Lacks Significant Cytotoxicity, Distinct from Its Structural Congener Obionin B (IC50 3.1–13.2 μM Against Cancer Cell Lines)

Dihydroobionin B potently inhibits HIV-1 integrase with an IC50 of 0.44 μM and shows no significant cytotoxicity in the integrase inhibition assay [1]. In stark contrast, its close structural analog obionin B exhibits moderate to broad cytotoxicity against human cancer cell lines, with IC50 values ranging from 3.1 to 13.2 μM (MCF-7: 11.1 μM, H460: 7.6 μM, SF-268: 13.2 μM, HT-29: 3.1 μM, MDA-MB-435: 7.3 μM) [2]. This indicates that Dihydroobionin B possesses a favorable selectivity window for integrase inhibition over general cytotoxicity.

Selectivity Cytotoxicity Off-Target Effects

Extraordinarily Large Specific Rotation ([α]20D +1080) Serves as a Unique Analytical Fingerprint for Identity and Purity Verification

Dihydroobionin B exhibits an exceptionally high specific rotation of [α]20D +1080 (c 0.056, CHCl3), a value that is remarkably large and verified by DFT calculations [1]. Typical natural products exhibit specific rotations below ±500, making this property a distinctive and quantitative identifier for this compound. This unusual chiroptical feature provides a rapid, non-destructive method to confirm compound identity and enantiopurity.

Polarimetry Quality Control Chiral Analysis

Absolute Configuration Rigorously Established via Electronic Circular Dichroism (ECD) and DFT Calculations, Providing a Defined Stereochemical Foundation for SAR Studies

The absolute configuration of Dihydroobionin B was determined unambiguously using electronic circular dichroism (ECD) spectral analysis in conjunction with DFT-based chemical shift calculations [1]. This contrasts with many natural product isolates where absolute stereochemistry remains unassigned or only tentatively inferred. The defined 3D structure is critical for understanding binding interactions with the integrase active site and for guiding synthetic modifications.

Stereochemistry Absolute Configuration Structure-Activity Relationship

Recommended Application Scenarios for Dihydroobionin B Based on Quantitative Differentiation


HIV-1 Integrase Mechanism-of-Action and Enzymatic Assay Development

Leverage Dihydroobionin B's sub-micromolar potency (IC50 0.44 μM) and lack of significant cytotoxicity as a probe in biochemical HIV-1 integrase assays. Its high potency allows for lower working concentrations, minimizing solvent artifacts and enabling clear dose-response analyses [1]. The compound is ideal for screening, inhibition kinetics, and validating integrase as a target in natural product research.

Analytical Method Development and Quality Control Reference Standard

Utilize the extraordinarily large specific rotation ([α]20D +1080) as a quantitative identity and purity check. Polarimetry offers a rapid, non-destructive alternative to chromatographic methods for routine quality control of Dihydroobionin B batches. This property is particularly valuable for confirming enantiopurity and detecting degradation or contamination [1].

Structure-Activity Relationship (SAR) Studies of Naphthoquinone-Derived Integrase Inhibitors

Employ Dihydroobionin B as a stereochemically defined scaffold for SAR campaigns. The rigorously established absolute configuration (via ECD and DFT) provides a solid foundation for designing analogs, interpreting binding modes from docking studies, and understanding the stereochemical requirements for integrase inhibition [1]. Its selectivity over cytotoxicity distinguishes it from the cytotoxic obionin B, enabling cleaner SAR interpretation [2].

Natural Product Chemistry Research: Fungal Secondary Metabolite Profiling

Investigate the biosynthetic potential of Pseudocoleophoma sp. KT4119 and related freshwater fungi. Dihydroobionin B is produced alongside coleophomapyrones A/B and coleophomaldehyde A, but is uniquely identified as a potent HIV-1 integrase inhibitor [1]. Comparative metabolomic studies can explore structure-bioactivity relationships within this chemical class.

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